Alpha-ketoisocaproic acid-13C5 (sodium) Alpha-ketoisocaproic acid-13C5 (sodium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16618948
InChI: InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i1+1,2+1,3+1,4+1,5+1,6+1;
SMILES:
Molecular Formula: C6H10NaO3
Molecular Weight: 159.09 g/mol

Alpha-ketoisocaproic acid-13C5 (sodium)

CAS No.:

Cat. No.: VC16618948

Molecular Formula: C6H10NaO3

Molecular Weight: 159.09 g/mol

* For research use only. Not for human or veterinary use.

Alpha-ketoisocaproic acid-13C5 (sodium) -

Molecular Formula C6H10NaO3
Molecular Weight 159.09 g/mol
Standard InChI InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i1+1,2+1,3+1,4+1,5+1,6+1;
Standard InChI Key NVPLKQSQRQOWCP-BVNCJLROSA-N
Isomeric SMILES [13CH3][13CH]([13CH3])[13CH2][13C](=O)[13C](=O)O.[Na]
Canonical SMILES CC(C)CC(=O)C(=O)O.[Na]

Chemical Structure and Isotopic Labeling

Molecular Characteristics

Alpha-ketoisocaproic acid-13C5 (sodium) is the sodium salt of α-ketoisocaproic acid, a branched-chain α-keto acid derived from leucine. The compound’s structure features a ketone group at the α-carbon position and a methyl-branched side chain (Figure 1). The isotopic labeling involves replacing five carbon atoms with 13C^{13}\text{C}, predominantly at positions 1, 2, 3, 4, and 5 of the carbon backbone . This modification enhances the compound’s utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies by providing distinct spectral signatures for metabolic tracing .

Table 1: Key Chemical Properties of Alpha-Ketoisocaproic Acid-13C5 (Sodium)

PropertyValueSource
Molecular FormulaC6H10NaO3\text{C}_6\text{H}_{10}\text{NaO}_3
Molecular Weight159.09 g/mol
CAS Number2483736-03-2
Isotopic Purity13C5^{13}\text{C}_5, 99%
Storage Conditions-20°C, sealed, moisture-free

Spectral Identification

The compound’s standard InChI key (NVPLKQSQRQOWCP-BVNCJLROSA-N) and isomeric SMILES notation ([Na+].CC(C)CC(=O)C(13C[O-])[13C]) facilitate its identification in databases and experimental workflows . Its 13C^{13}\text{C}-enriched structure generates unique NMR chemical shifts, particularly in the carbonyl (δ210ppm\delta \approx 210 \, \text{ppm}) and carboxylate (δ180ppm\delta \approx 180 \, \text{ppm}) regions, which are critical for distinguishing it from unlabeled KIC in metabolic studies .

Synthesis and Production

Isotopic Incorporation Strategies

The synthesis of alpha-ketoisocaproic acid-13C5 (sodium) involves enzymatic or chemical methods to introduce 13C^{13}\text{C} isotopes into the KIC backbone. A common approach utilizes 13C^{13}\text{C}-labeled precursors such as sodium [1-13C^{13}\text{C}]acetate or [U-13C^{13}\text{C}]glucose in microbial fermentation systems, leveraging the metabolic pathways of organisms like E. coli to incorporate isotopes into leucine and its α-keto acid derivatives . Post-synthesis, the compound is purified via ion-exchange chromatography to achieve >99% isotopic purity .

Applications in Metabolic Research

Tracing Leucine Catabolism

Alpha-ketoisocaproic acid-13C5 (sodium) is pivotal in studying leucine metabolism, which occurs via two key enzymes:

  • Branched-chain amino acid aminotransferase (BCAT): Catalyzes the reversible transamination of leucine to α-ketoisocaproic acid.

  • Branched-chain α-keto acid dehydrogenase complex (BCKDC): Oxidizes α-ketoisocaproic acid to isovaleryl-CoA, entering the tricarboxylic acid (TCA) cycle .

Using hyperpolarized 13C^{13}\text{C}-KIC, researchers have demonstrated real-time tracking of BCAT and BCKDC activities in vivo. For example, in F98 glioma-bearing rats, hyperpolarized 13C^{13}\text{C}-KIC revealed decreased BCAT-mediated leucine production in tumors but increased BCKDC-driven oxidation to H13CO3\text{H}^{13}\text{CO}_3^-, indicating enhanced mitochondrial catabolism in cancer cells .

Cancer Metabolism Studies

Altered BCAA metabolism is a hallmark of cancers, including gliomas and hepatocellular carcinoma. In F98 gliomas, steady-state infusion of [U-13C^{13}\text{C}]leucine followed by 13C^{13}\text{C} NMR isotopomer analysis showed elevated KIC oxidation via BCKDC, correlating with tumor proliferation rates . This metabolic reprogramming supports biosynthetic demands, providing carbon skeletons for lipid and nucleotide synthesis .

Table 2: Key Findings from Cancer Studies Using Alpha-Ketoisocaproic Acid-13C5 (Sodium)

Study ModelMetabolic InsightTechnique UsedSource
F98 rat glioma↑ BCKDC activity, ↑ TCA cycle fluxHyperpolarized 13C^{13}\text{C}-MRI
Hepatocellular carcinomaLeucine catabolism linked to mTOR activation13C^{13}\text{C}-MS

Clinical and Pharmacological Relevance

Drug Development and Pharmacokinetics

The compound’s isotopic label aids in pharmacokinetic studies of BCAA-targeted therapies. For instance, deuterated KIC analogs show prolonged half-lives due to reduced hepatic clearance, a finding validated using 13C^{13}\text{C}-KIC as a co-tracer .

Challenges and Future Directions

Limitations in Current Methodologies

While hyperpolarized 13C^{13}\text{C}-MRI offers real-time metabolic imaging, its clinical translation is hindered by short hyperpolarization lifetimes (<2 minutes) and high costs . Additionally, isotopic dilution effects in high-turnover tissues may obscure metabolic measurements .

Emerging Applications

Advances in CRISPR-Cas9 gene editing and organoid models present opportunities to study BCAA metabolism in genetically defined systems. Combining alpha-ketoisocaproic acid-13C5 (sodium) with single-cell RNA sequencing could unravel cell-type-specific metabolic adaptations in tumors .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator